N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Hantzsch synthesis. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Nucleophilic Substitution: Reagents such as alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen or nitro groups into the thiazole ring, while nucleophilic substitution can result in the formation of various substituted thiazoles.
Scientific Research Applications
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell division and growth .
Comparison with Similar Compounds
Similar Compounds
- N-[(5E)-5-(2-furylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and chemical stability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTWANXVVFDKRJ-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2F)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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